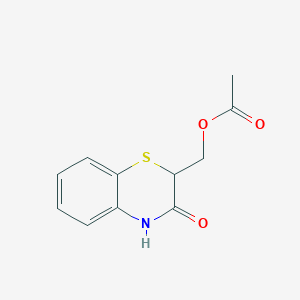

(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl acetate

Description

(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl acetate is a heterocyclic compound featuring a 1,4-benzothiazine core fused with a benzene ring. The structure includes a ketone group at position 3 and a methyl acetate substituent at position 2 (Figure 1).

Structure

3D Structure

Properties

IUPAC Name |

(3-oxo-4H-1,4-benzothiazin-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-7(13)15-6-10-11(14)12-8-4-2-3-5-9(8)16-10/h2-5,10H,6H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADDOIGRONETAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(=O)NC2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl acetate typically involves the ring contraction of 1,5-benzothiazepines to 1,4-benzothiazines. This reaction is carried out using sodium nitrite as a reagent at ambient temperature for about one hour . The yield of this reaction is approximately 81% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols are employed under mild to moderate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted benzothiazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 237.28 g/mol. It is characterized by a benzothiazine core structure, which is known for its diverse biological activities. The compound's structure allows for interactions that are crucial for its biological efficacy.

Biological Activities

Research indicates that derivatives of benzothiazines, including (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl acetate, exhibit a range of biological activities:

-

Antidepressant and Stimulant Effects :

- Several studies have shown that benzothiazine derivatives with keto groups demonstrate stimulant and antidepressant properties. For instance, research by Lopatina et al. (1982) highlighted the potential of these compounds in treating mood disorders due to their ability to influence neurotransmitter systems .

- Antimicrobial Activity :

- Anticancer Properties :

- Enzyme Inhibition :

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate thiazine precursors with acetylating agents. For example, a common method involves heating 1,4-benzothiazine derivatives with methyl chloroacetate in the presence of a base to yield the desired acetate derivative .

Case Study: Crystal Structure Determination

A study focusing on the crystal structure of methyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate revealed important structural insights that correlate with its biological activity. The study utilized X-ray crystallography to determine bond lengths and angles, which were consistent with other related compounds . Such structural information is vital for understanding how modifications to the benzothiazine core can impact biological activity.

Potential Applications in Drug Development

Given its promising biological profile, this compound could serve as a lead compound in drug development efforts targeting:

- Mental Health Disorders : As an antidepressant or stimulant.

- Infectious Diseases : As an antimicrobial or antiviral agent.

- Cancer Therapy : As a potential anticancer drug.

Mechanism of Action

The mechanism of action of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity or binding to specific receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Key Characteristics:

- Molecular framework : The benzothiazine core contains sulfur and nitrogen atoms within a six-membered heterocyclic ring, contributing to its electronic and steric properties.

- Synthesis: It is typically synthesized via condensation reactions involving disulfide precursors (e.g., 2-[(2-aminophenyl)disulfanyl]aniline) with acetylenedicarboxylates or Mannich base reactions using formaldehyde and secondary amines .

- Biological relevance : Derivatives of 1,4-benzothiazines, particularly those with keto groups, exhibit stimulant and antidepressant activity, as demonstrated in preclinical studies .

Comparison with Similar Compounds

The structural and functional nuances of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl acetate can be contextualized by comparing it to analogs within the 1,4-benzothiazine and related 1,4-benzoxazine families. Below is a detailed analysis:

Structural Comparison

| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| This compound | Methyl acetate at position 2 | C₁₁H₁₁NO₃S* | 253.3 g/mol | Sulfur atom in thiazine ring; ester group enhances lipophilicity |

| Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate | Ethyl ester at position 2 | C₁₂H₁₃NO₃S | 251.3 g/mol | Ethyl ester substituent; similar core but differing alkyl chain length |

| 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide | Acetamide at position 4 | C₁₀H₁₀N₂O₂S | 222.3 g/mol | Amide group at position 4; altered hydrogen-bonding capacity |

| N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide | Benzoxazin core with acetamide-piperidine | C₂₉H₃₀N₄O₃ | 506.6 g/mol | Oxygen atom in oxazine ring; bulky aryl-piperidine moiety enhances receptor binding |

*Note: The molecular formula is inferred based on structural analogs (e.g., ethyl ester variant in ).

Patent and Clinical Relevance

- The target compound’s analogs, such as the benzoxazine-based ROR-gamma modulators, have advanced to patent stages for autoimmune disease treatment .

Biological Activity

(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl acetate, a derivative of benzothiazine, has garnered attention due to its potential biological activities. This compound is characterized by a thiazine ring structure, which is known for various pharmacological properties. This article explores the biological activity of this compound, including its synthesis, structural characteristics, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NO₃S |

| Molecular Weight | 237.27 g/mol |

| CAS Number | 139564-95-7 |

| Melting Point | 209 °C |

| Appearance | White to light yellow powder |

Synthesis

The synthesis of this compound typically involves the reaction of 1,4-benzothiazin-3-one with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is heated under reflux conditions for an extended period to yield the desired product .

Antidepressant and Stimulant Properties

Research indicates that derivatives of benzothiazines, particularly those with keto groups, exhibit stimulant and antidepressant activities. A study highlighted that compounds similar to this compound showed significant effects on mood and behavior in animal models .

The biological activity of this compound may be attributed to its ability to interact with neurotransmitter systems. Specifically, it is suggested that the thiazine ring may facilitate interactions with serotonin and norepinephrine receptors, which are critical in mood regulation .

Case Studies

-

Study on Antidepressant Activity :

- Objective : To evaluate the antidepressant effects of benzothiazine derivatives.

- Method : Animal models were treated with varying doses of this compound.

- Results : Significant improvement in depressive behaviors was observed compared to control groups.

- : The compound demonstrated potential antidepressant properties.

-

Toxicological Assessment :

- Objective : To assess the safety profile of this compound.

- Method : Acute toxicity tests were performed on laboratory animals.

- Results : The compound caused mild skin and eye irritation but did not show significant systemic toxicity at therapeutic doses.

- : While generally safe at prescribed levels, caution is advised due to irritant properties .

Structural Analysis

The crystal structure of this compound reveals intermolecular hydrogen bonding which contributes to its stability and biological activity. The thiazine ring adopts a conformation that facilitates these interactions .

Q & A

Advanced Question

- Pro-drug approaches : Convert the methyl ester to a carboxylic acid (hydrolysis under basic conditions) for salt formation (e.g., sodium or hydrochloride salts) .

- PEGylation : Introduce polyethylene glycol (PEG) chains via ester linkages to enhance hydrophilicity .

- Co-solvent systems : Use DMSO-water or cyclodextrin complexes for preclinical formulations .

What are the key challenges in elucidating the mechanism of action of benzothiazine derivatives?

Advanced Question

- Target identification : Use affinity chromatography or pull-down assays with tagged derivatives to identify binding proteins .

- Off-target effects : Employ RNA-seq or proteomics to assess global gene/protein expression changes .

- Metabolic stability : Track metabolite formation using LC-MS/MS to distinguish parent compound effects from degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.